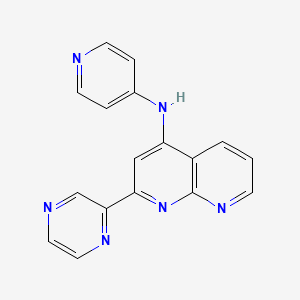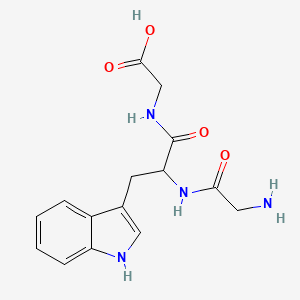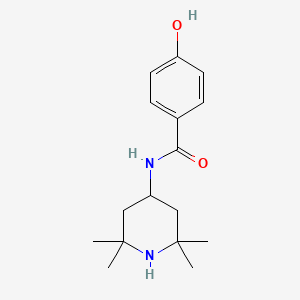
4-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is an organic compound that features a benzamide group attached to a piperidine ring. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of 2,2,6,6-tetramethylpiperidine-4-one using hydrazine and alkali.
Attachment of the Benzamide Group: The benzamide group is introduced by reacting the piperidine derivative with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale synthesis: using automated reactors to ensure consistent quality and yield.
Purification processes: such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 4-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide.
Reduction: Formation of 4-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the reagent used.
Applications De Recherche Scientifique
4-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a stabilizer in radical reactions and as a reagent in organic synthesis.
Biology: Employed in studies involving oxidative stress and free radical scavenging.
Medicine: Investigated for its potential antioxidant properties and its role in mitigating oxidative damage.
Industry: Utilized as a stabilizer in polymers and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves:
Scavenging Reactive Oxygen Species (ROS): The compound can neutralize ROS, thereby reducing oxidative stress.
Inhibition of Oxidative Reactions: It can inhibit oxidative reactions by interacting with free radicals and preventing chain reactions.
Stabilization of Reactive Intermediates: The compound stabilizes reactive intermediates, making it useful in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): Known for its use as a radical scavenger and in oxidation reactions.
2,2,6,6-tetramethylpiperidine: Used as a precursor in the synthesis of various derivatives.
4-amino-2,2,6,6-tetramethylpiperidine: Utilized in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
4-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to its combination of a benzamide group with a piperidine ring, providing both stability and reactivity. This makes it particularly valuable in applications requiring both properties, such as in stabilizing polymers and in radical reactions.
Propriétés
Formule moléculaire |
C16H24N2O2 |
|---|---|
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
4-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C16H24N2O2/c1-15(2)9-12(10-16(3,4)18-15)17-14(20)11-5-7-13(19)8-6-11/h5-8,12,18-19H,9-10H2,1-4H3,(H,17,20) |
Clé InChI |
BZSHQERLRUYMLM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


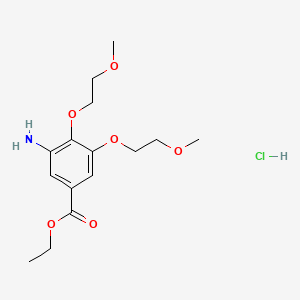

![5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13866630.png)
![3-[4-(Oxan-4-yl)piperazin-1-yl]aniline](/img/structure/B13866636.png)
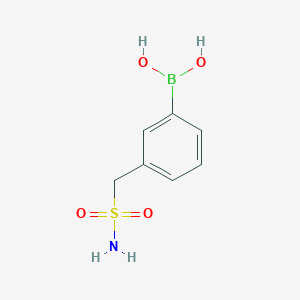

![5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13866652.png)
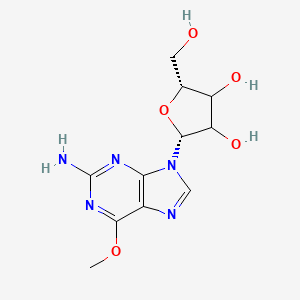
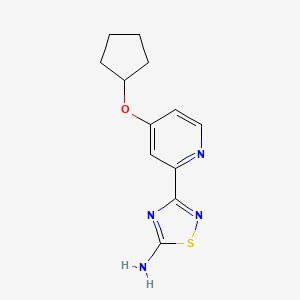
![1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine](/img/structure/B13866664.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13866667.png)
